N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine
Description
N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine is a synthetic derivative featuring a cyclohepta[c]pyridazinone core conjugated to a glycylglycine dipeptide via an acetyl linker. The cyclohepta[c]pyridazinone scaffold is notable for its bicyclic structure, which combines a seven-membered cycloheptane ring fused with a pyridazinone moiety.
Properties
Molecular Formula |
C15H20N4O5 |
|---|---|
Molecular Weight |
336.34 g/mol |
IUPAC Name |
2-[[2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N4O5/c20-12(17-8-15(23)24)7-16-13(21)9-19-14(22)6-10-4-2-1-3-5-11(10)18-19/h6H,1-5,7-9H2,(H,16,21)(H,17,20)(H,23,24) |
InChI Key |
OLMFJCQXBLDYKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine typically involves multiple steps, starting with the formation of the cycloheptapyridazin ring. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reagents to facilitate the formation of the desired ring structure. The subsequent steps involve the acetylation of the ring system and the addition of glycylglycine moieties under controlled conditions to ensure the correct attachment and configuration of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives with different properties.
Scientific Research Applications
N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic synthesis pathways.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways involved in disease processes.
Industry: The compound may be used in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism by which N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
The following compounds share the cyclohepta[c]pyridazinone core but differ in substituent groups, leading to distinct physicochemical and biological properties:
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity to compounds in .
Biological Activity
N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]glycylglycine is a complex organic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a unique cycloheptapyridazinone structure combined with an acetylated glycylglycine moiety. The molecular formula is with a molecular weight of 357.4 g/mol. Its structural complexity suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O4 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
| InChI Key | OZNMATPWZKCJHG-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that derivatives of cycloheptapyridazine compounds exhibit strong antibacterial properties . For instance, studies have shown that similar compounds display significant bactericidal effects against various strains of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1 summarizes the antimicrobial efficacy of related compounds:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3-Acetyl-1,3,4-oxadiazoline | MRSA | 25 |
| 3-Acetyl-1,3,4-oxadiazoline | Escherichia coli | 20 |
| 3-Acetyl-1,3,4-oxadiazoline | Staphylococcus epidermidis | 22 |
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies on L929 fibroblast cells indicate that certain derivatives of this compound do not exhibit significant cytotoxicity at lower concentrations but can show increased viability at specific doses .
Table 2 illustrates the cytotoxic effects observed:
| Dose (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
The biological activity of this compound is likely mediated through interactions with specific cellular targets. The compound may inhibit key enzymes or receptors involved in bacterial growth or inflammation pathways. Further studies are necessary to elucidate these mechanisms fully.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant bacteria. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
